4-(3-Acetamidophenyl)butanoic acid
Overview
Description
4-(3-Acetamidophenyl)butanoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanoic acid, featuring an acetamido group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenyl)butanoic acid typically involves the acylation of 3-aminophenylbutanoic acid. One common method includes the following steps:
Starting Material: 3-Aminophenylbutanoic acid.
Acylation: The amino group is acylated using acetic anhydride in the presence of a base such as pyridine or triethylamine.
Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acylation process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetamidophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3-Aminophenylbutanoic acid.
Substitution: Various substituted phenylbutanoic acids depending on the nucleophile used.
Scientific Research Applications
4-(3-Acetamidophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Acetamidophenyl)butanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)butanoic acid: Similar structure but with an amino group instead of an acetamido group.
4-(3-Hydroxyphenyl)butanoic acid: Features a hydroxyl group on the phenyl ring.
4-(3-Methoxyphenyl)butanoic acid: Contains a methoxy group on the phenyl ring.
Uniqueness
4-(3-Acetamidophenyl)butanoic acid is unique due to the presence of the acetamido group, which imparts specific chemical properties and biological activities. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
4-(3-acetamidophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11-6-2-4-10(8-11)5-3-7-12(15)16/h2,4,6,8H,3,5,7H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPQODVUAOZBSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678494 | |
Record name | 4-(3-Acetamidophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4505-33-3 | |
Record name | 4-(3-Acetamidophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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